molecular formula C16H17N9 B6443672 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine CAS No. 2548981-73-1

9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine

Cat. No.: B6443672
CAS No.: 2548981-73-1
M. Wt: 335.37 g/mol
InChI Key: JNRPLVHNZPDGAK-UHFFFAOYSA-N
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Description

“9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine has been studied extensively in the scientific research field, with a number of potential applications being identified. It has been used as a tool to study the modulation of cell adhesion and migration, as well as the inhibition of protein kinases and the stimulation of the immune system. In addition, this compound has been used to study the effects of drugs on the central nervous system, as well as to study the effects of chemotherapy and radiation on cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and its ability to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The use of 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine in laboratory experiments offers a number of advantages. It is a highly stable compound that can be synthesized in a variety of ways, and it has a variety of potential applications in the scientific research field. Additionally, this compound is a small molecule that is easy to work with in the laboratory setting. However, there are some limitations to the use of this compound in laboratory experiments, including the fact that the mechanism of action is not yet fully understood, and that it has not been studied extensively in humans.

Future Directions

The potential applications of 9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine are numerous, and there are a number of future directions that could be explored. One potential direction is to further study the effects of this compound on the modulation of cell adhesion and migration, as well as its ability to inhibit the growth of certain bacteria. Additionally, further research could be conducted on the effects of this compound on the modulation of cytokines involved in the immune response, and its potential use as an anti-inflammatory agent. Finally, further research could be conducted on the effects of this compound on the central nervous system, as well as its potential use in the treatment of cancer.

Synthesis Methods

9-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-9H-purine can be synthesized by a variety of methods, including the reaction of methylenebis(4-aminopiperidine) with 9-methyl-6-hydroxy-9H-purine in the presence of a base. This reaction produces a cyclic amide, which can then be reduced to the desired product. Alternatively, this compound can be synthesized via a two-step process involving the condensation of 4-aminopiperidine with 9-methyl-6-hydroxy-9H-purine in the presence of a base, followed by reduction with sodium borohydride. Both methods produce high yields of this compound and can be used in a variety of laboratory settings.

Properties

IUPAC Name

9-methyl-6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9/c1-22-11-19-14-15(22)17-10-18-16(14)24-8-6-23(7-9-24)12-3-5-25-13(21-12)2-4-20-25/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRPLVHNZPDGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=NN5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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